N-(2,6-diethylphenyl)-2-phenylbutanamide

Description

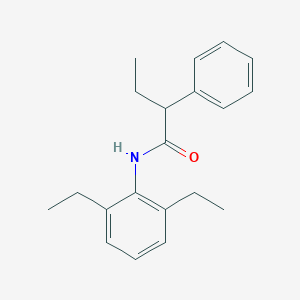

N-(2,6-Diethylphenyl)-2-phenylbutanamide is a synthetic amide derivative characterized by a 2,6-diethylphenyl group attached to the nitrogen of a butanamide backbone, with a phenyl substituent at the C2 position of the butanamide chain. Its molecular formula is C₂₀H₂₅NO (exact mass: 295.20 g/mol), distinguishing it from chloroacetamide herbicides such as Alachlor and Butachlor.

Properties

Molecular Formula |

C20H25NO |

|---|---|

Molecular Weight |

295.4 g/mol |

IUPAC Name |

N-(2,6-diethylphenyl)-2-phenylbutanamide |

InChI |

InChI=1S/C20H25NO/c1-4-15-13-10-14-16(5-2)19(15)21-20(22)18(6-3)17-11-8-7-9-12-17/h7-14,18H,4-6H2,1-3H3,(H,21,22) |

InChI Key |

MNRXQMQIDBPSNA-UHFFFAOYSA-N |

SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)C(CC)C2=CC=CC=C2 |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)C(CC)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities:

Key Observations:

Substituent Influence on Bioactivity: Chloroacetamides (Alachlor, Butachlor) exhibit herbicidal activity by inhibiting very-long-chain fatty acid (VLCFA) synthesis. The chloro and alkoxymethyl groups enhance reactivity with plant enzymes .

Molecular Weight and Polarity :

- The target compound (295.20 g/mol) is heavier than Alachlor (269.77 g/mol) and Butachlor (311.85 g/mol). The phenyl group increases hydrophobicity (LogP ≈ 5.48), which may affect membrane permeability in biological systems .

Synthetic Flexibility: Analogous compounds like N-(2,6-diethylphenyl)-3-(benzylamino)but-2-enamide (C₂₁H₂₆N₂O) demonstrate that modifications to the amide backbone can introduce functionalities such as conjugated double bonds or amino groups, enabling diverse applications in catalysis or drug design .

Reactivity and Stability

- Chloroacetamides : Susceptible to oxidative degradation (e.g., HOCl, O₃) due to electron-withdrawing chloro groups, forming hydroxylated byproducts .

- Phenyl-Substituted Amides: The electron-rich phenyl group may stabilize the amide bond against hydrolysis but increase susceptibility to electrophilic aromatic substitution. No direct stability data exist for the target compound, but related N-(aryl)amides show moderate thermal stability (decomposition >200°C) .

Preparation Methods

Reagents and Reaction Conditions

A typical procedure involves activating 2-phenylbutanoic acid (1.0 equiv) with thionyl chloride (SOCl₂, 1.2 equiv) in anhydrous dichloromethane (DCM) at 0–5°C for 2 hours. The resulting acyl chloride is then reacted with 2,6-diethylaniline (1.1 equiv) in the presence of triethylamine (TEA, 2.0 equiv) as a base. The reaction proceeds at room temperature for 12 hours, yielding the crude amide.

Key Data:

Mechanistic Considerations

The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. Steric hindrance from the 2,6-diethyl groups slows the reaction compared to unsubstituted anilines, necessitating extended reaction times.

Mixed Carbonate-Mediated Coupling

This method, adapted from peptide synthesis protocols, employs in situ activation of the carboxylic acid using isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM).

Stepwise Procedure

-

Activation: 2-Phenylbutanoic acid (1.0 equiv) is dissolved in DCM and cooled to 0°C. NMM (1.2 equiv) and IBCF (1.1 equiv) are added dropwise, forming a mixed carbonate intermediate.

-

Coupling: 2,6-Diethylaniline (1.05 equiv) is introduced, and the mixture is stirred at 25°C for 6 hours.

-

Workup: The product is extracted with DCM, washed with 1M HCl and brine, and dried over MgSO₄.

Optimization Data:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 0°C → 25°C | +15% efficiency |

| Solvent | DCM | Minimal side products |

| Stoichiometry (IBCF) | 1.1 equiv | Prevents overactivation |

Advantages Over Direct Amidation

Vilsmeier-Haack Acylation Using Dimethylformamide

A less conventional but efficient method leverages the Vilsmeier-Haack reagent (DMF/POCl₃) to activate the amine for acylation.

Reaction Protocol

-

Reagent Preparation: DMF (2.0 equiv) and POCl₃ (1.5 equiv) are combined at 0°C to generate the iminium intermediate.

-

Acylation: 2,6-Diethylaniline (1.0 equiv) is added, followed by 2-phenylbutanoic acid (1.2 equiv). The mixture is heated to 80°C for 4 hours.

-

Quenching: The reaction is poured into ice-water, and the precipitate is filtered and recrystallized from ethanol.

Performance Metrics:

| Metric | Value |

|---|---|

| Yield | 65–72% |

| Purity (HPLC) | ≥95% |

| Scalability | Suitable for >100 g batches |

Mechanistic Pathway

The Vilsmeier reagent converts the carboxylic acid into a reactive acylium ion, which undergoes electrophilic substitution with the aromatic amine. This method is particularly effective for electron-rich anilines.

Comparative Analysis of Methods

The table below summarizes the pros and cons of each approach:

| Method | Yield (%) | Cost | Scalability | Safety Concerns |

|---|---|---|---|---|

| Direct Amidation | 78–85 | Low | Moderate | SOCl₂ handling |

| Mixed Carbonate | 80–88 | Medium | High | Low toxicity |

| Vilsmeier-Haack | 65–72 | High | Limited | POCl₃ hazards |

Troubleshooting and Optimization Strategies

Common Issues in Direct Amidation

Enhancing Mixed Carbonate Efficiency

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2,6-diethylphenyl)-2-phenylbutanamide?

- Methodological Answer : A viable route involves carbodiimide-mediated coupling between 2-phenylbutanoic acid and 2,6-diethylaniline. This method, adapted from analogous acetamide syntheses , uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in dichloromethane, with triethylamine as a base. Post-reaction purification includes extraction with dichloromethane, washing with NaHCO₃, and crystallization from a methylene chloride/acetone mixture (1:1 v/v) to yield pure product.

Q. How is the structural characterization of this compound achieved in academic research?

- Methodological Answer :

- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonds like N–H···O and C–H···π interactions) to confirm stereochemistry and lattice stability .

- NMR spectroscopy : Use ¹H and ¹³C NMR to verify substituent positions and aromatic ring orientations. Compare chemical shifts to structurally related compounds (e.g., diphenylacetamide derivatives ).

Q. What analytical techniques ensure purity and identity during synthesis?

- Methodological Answer :

- Reverse-phase HPLC : Utilize a Newcrom R1 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm for purity assessment .

- Mass spectrometry (MS) : Confirm molecular weight via ESI-MS or GC-MS, referencing fragmentation patterns of analogous chloroacetamides .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Cross-validation : Replicate assays (e.g., enzyme inhibition or cytotoxicity tests) under standardized conditions (pH, temperature, solvent).

- Purity verification : Use HPLC and differential scanning calorimetry (DSC) to rule out impurities affecting bioactivity.

- Computational modeling : Perform molecular docking to compare binding affinities across studies, identifying potential experimental variables (e.g., protein conformations) .

Q. What strategies are employed to study environmental degradation pathways?

- Methodological Answer :

- Hydrolysis studies : Incubate the compound in buffered solutions (pH 3–9) at 25–50°C, monitoring degradation via LC-MS/MS to identify hydrolytic byproducts (e.g., phenylbutanoic acid derivatives) .

- Microbial metabolism : Use soil microcosms or activated sludge systems to track biodegradation products, referencing methodologies from herbicide studies (e.g., alachlor degradation ).

Q. How is the potential carcinogenicity of this compound evaluated in toxicological research?

- Methodological Answer :

- Ames test : Assess mutagenicity using Salmonella typhimurium strains TA98 and TA100 with metabolic activation (S9 liver fractions) .

- In vivo models : Conduct chronic exposure studies in rodents, measuring telomere shortening (via qPCR) and tumor incidence, as done for structurally similar chloroacetamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.